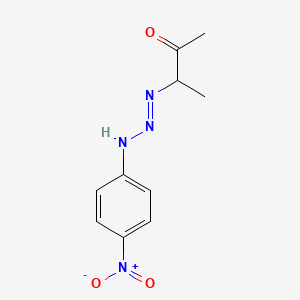
3-(3-(4-Nitrophenyl)triazen-1-yl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(4-Nitrophenyl)triazen-1-yl)butan-2-one is an organic compound characterized by the presence of a triazenyl group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-Nitrophenyl)triazen-1-yl)butan-2-one typically involves the reaction of 4-nitroaniline with butanone in the presence of a diazotizing agent. The reaction conditions often include acidic or basic catalysts to facilitate the formation of the triazenyl linkage. The process may involve multiple steps, including diazotization, coupling, and purification to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-Nitrophenyl)triazen-1-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The triazenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazenyl derivatives.
Scientific Research Applications
3-(3-(4-Nitrophenyl)triazen-1-yl)butan-2-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-(4-Nitrophenyl)triazen-1-yl)butan-2-one involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The triazenyl group can also participate in covalent bonding with nucleophilic sites on proteins and DNA, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-(4-Nitrophenyl)triazen-1-yl)propan-2-one
- 3-(3-(4-Nitrophenyl)triazen-1-yl)pentan-2-one
- 3-(3-(4-Nitrophenyl)triazen-1-yl)hexan-2-one
Uniqueness
3-(3-(4-Nitrophenyl)triazen-1-yl)butan-2-one is unique due to its specific triazenyl and nitrophenyl substituents, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and industrial uses due to variations in the length and structure of the carbon backbone.
Properties
CAS No. |
83711-60-8 |
|---|---|
Molecular Formula |
C10H12N4O3 |
Molecular Weight |
236.23 g/mol |
IUPAC Name |
3-[(4-nitroanilino)diazenyl]butan-2-one |
InChI |
InChI=1S/C10H12N4O3/c1-7(8(2)15)11-13-12-9-3-5-10(6-4-9)14(16)17/h3-7H,1-2H3,(H,11,12) |
InChI Key |
ZMTRZXXDZGOIOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)N=NNC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















